N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide
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Description
N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26. The purity is usually 95%.
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Scientific Research Applications
Applications in Nonlinear Optics
The compound N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide and its derivatives have been explored for their nonlinear optical properties. A study by Naseema et al. (2010) synthesized and characterized three hydrazones, including a derivative of the compound . The investigation revealed that these compounds exhibit significant third-order nonlinear optical properties, suggesting their potential application in optical devices like optical limiters and switches (Naseema et al., 2010).
Applications in Corrosion Inhibition
Another research avenue for this compound is its application as a corrosion inhibitor. Ichchou et al. (2019) conducted a study focusing on two newly synthesized sulfonohydrazide derivatives, including N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzenesulfonohydrazide. The findings indicated that these derivatives are effective corrosion inhibitors for carbon steel in acidic media. The research emphasized the significance of substituents on the efficiency of these inhibitors, highlighting their potential utility in industrial applications to protect metals against corrosion (Ichchou et al., 2019).
Properties
IUPAC Name |
methyl N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)10-6-4-9(5-7-10)8-12-13-11(15)16-3/h4-8H,1-3H3,(H,13,15)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBYAMLSZOGPJK-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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